molecular formula C17H19N3O2 B4508316 4-(4-morpholinyl)-N-(4-pyridinylmethyl)benzamide

4-(4-morpholinyl)-N-(4-pyridinylmethyl)benzamide

Cat. No.: B4508316
M. Wt: 297.35 g/mol
InChI Key: LSMYZWQPASLNQQ-UHFFFAOYSA-N
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Description

4-(4-morpholinyl)-N-(4-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.147726857 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

Research has detailed the synthesis and molecular structure analysis of benzamide derivatives, including those with morpholinyl and pyridinylmethyl groups. One study focused on the synthesis, crystal, and molecular structure of biologically active aromatic sulfonamides, showcasing how the molecular conformation is influenced by intramolecular hydrogen bonding and the impact of different solvation models on these conformations (Remko et al., 2010).

Antidepressant Synthesis

Another area of interest is the synthesis of antidepressants via the interaction of benzamide derivatives with morpholine. For example, the synthesis process of Befol, an antidepressant, was refined to enhance its efficiency and reduce the use of toxic intermediates (Donskaya et al., 2004).

Catalytic and Chemical Transformations

The role of benzamide derivatives in catalyzing chemical transformations has been studied, highlighting their potential in synthesizing polycyclic imidazolidinone derivatives through redox-annulations with cyclic secondary amines (Zhu et al., 2017).

Biological Activity and Pharmacological Potential

Research has also focused on the potential biological and pharmacological applications of benzamide derivatives. One study explored the synthesis, crystal structure, and anti-fatigue effects of some benzamide derivatives, providing insights into their potential applications in enhancing physical endurance (Wu et al., 2014).

Antifungal Activity

Additionally, the antifungal activity of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including those with morpholinyl groups, has been studied to assess their effectiveness against plant pathogens, offering potential agricultural applications (Weiqun et al., 2005).

Properties

IUPAC Name

4-morpholin-4-yl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(19-13-14-5-7-18-8-6-14)15-1-3-16(4-2-15)20-9-11-22-12-10-20/h1-8H,9-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMYZWQPASLNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.